(2-Fluorophenyl)methanesulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-fluorophenyl)methanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPGYJAKSFVRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Elucidation of 2 Fluorophenyl Methanesulfonyl Fluoride
Sulfur-Fluoride Exchange (SuFEx) Chemistry
Influence of Silicon Additives on Reaction Kinetics and Efficiency
The reactivity of sulfonyl fluorides, including (2-fluorophenyl)methanesulfonyl fluoride (B91410), in nucleophilic substitution reactions can be significantly enhanced by the use of silicon-based additives. This enhancement is primarily driven by the high thermodynamic stability of the silicon-fluorine (Si-F) bond. In reactions such as the Sulfur(VI) Fluoride Exchange (SuFEx), which typically involve the reaction of a sulfonyl fluoride with a nucleophile like a phenol (B47542) or an amine, the presence of a silyl (B83357) group (e.g., as a silyl ether protecting group on the nucleophile) acts as a powerful fluoride scavenger.
The mechanism involves the attack of the nucleophile on the electrophilic sulfur center of the sulfonyl fluoride. The fluoride ion is subsequently displaced. In the presence of a silicon additive, this leaving fluoride ion is immediately trapped to form a highly stable Si-F bond. The bond dissociation energy of a typical Si-F bond is notably high (around 565 kJ/mol), providing a strong thermodynamic driving force for the reaction. This trapping of the fluoride ion effectively renders the substitution step irreversible and drives the reaction equilibrium towards the products, often leading to faster reaction rates and higher yields.
While specific kinetic data for (2-fluorophenyl)methanesulfonyl fluoride with silicon additives is not extensively documented in publicly available literature, the general principle can be illustrated. The efficiency of the reaction is expected to correlate with the ability of the silicon additive to accept the fluoride ion.
| Silicon Additive (on Nucleophile) | Proposed Role | Expected Impact on Reaction with this compound |
|---|---|---|
| Trimethylsilyl (TMS) | Fluoride Scavenger | Significant rate enhancement; drives equilibrium to product side. |
| tert-Butyldimethylsilyl (TBDMS) | Fluoride Scavenger | Rate enhancement, potentially slower than TMS due to steric hindrance. |
| Triisopropylsilyl (TIPS) | Fluoride Scavenger | Moderate rate enhancement; significant steric hindrance may slow kinetics. |
Other Reaction Pathways Involving the Sulfonyl Fluoride Moiety
Beyond simple nucleophilic substitution, the sulfonyl fluoride group in this compound can participate in a range of other transformations, including radical-based processes and strategies for carbon-sulfur bond formation.
The sulfonyl fluoride moiety can be involved in radical reactions, particularly under photoredox catalysis conditions. While sulfonyl fluorides are generally stable, the generation of sulfonyl radicals from various precursors is a known synthetic strategy. Recent studies have shown that a fluorosulfonyl radical (•SO2F), generated from sources like FSO2-N-aryl benzimidazolium triflate salts, can initiate radical cascade reactions.
A notable example is the visible-light-induced radical fluorosulfonylation followed by an intramolecular arylation cascade. thieme-connect.com In this type of transformation, a radical adds to an unsaturated system, and the resulting radical intermediate undergoes a cyclization. For a substrate derived from this compound, a hypothetical radical cyclization could be envisioned where the methanesulfonyl fluoride group or a derivative participates in the formation of a new ring structure. For instance, a photoredox-catalyzed process could initiate a cascade that leads to the formation of functionalized oxindoles or other heterocyclic systems. thieme-connect.com
The general mechanism involves the generation of a radical which adds to an alkene. The resulting alkyl radical can then be trapped by the sulfonyl fluoride source or participate in a subsequent cyclization. The feasibility and outcome of such reactions are highly dependent on the specific substrate and reaction conditions.
| Reaction Type | Initiation Method | Potential Product Class from a (2-Fluorophenyl)methane Derivative | Key Intermediate |
|---|---|---|---|
| Radical Addition/Cyclization | Visible Light Photoredox Catalysis | Sulfonylated Heterocycles (e.g., Oxindoles) thieme-connect.com | Alkyl Radical |
| Allylic C-H Fluorosulfonylation | Visible Light Photoredox Catalysis | Allyl Sulfonyl Fluorides chemrxiv.org | β-Cationic Intermediate chemrxiv.org |
| Aminofluorosulfonylation | Visible Light Photoredox Catalysis | β-Amino Sulfonyl Fluorides nih.gov | Amidyl and Alkyl Radicals nih.gov |
This compound serves as an excellent electrophile for the formation of carbon-sulfur (C-S) bonds. The strong electron-withdrawing nature of the two oxygen atoms and the fluorine atom polarizes the sulfur-fluoride bond, making the sulfur atom highly susceptible to nucleophilic attack.
One of the primary strategies for C-S bond formation is the reaction with carbon nucleophiles, often facilitated by transition metal catalysts. Nickel-catalyzed cross-coupling reactions, for instance, have emerged as powerful methods for C-S bond formation. These reactions could potentially couple this compound with organometallic reagents (e.g., organozinc or Grignard reagents) or other nucleophilic partners. The catalytic cycle would likely involve oxidative addition of the S-F bond to a low-valent nickel center, followed by transmetalation and reductive elimination.
Furthermore, C-S bonds can be formed via reaction with stabilized carbanions, such as enolates or malonate derivatives, typically in the presence of a suitable base. The choice of base and reaction conditions is crucial to deprotonate the carbon nucleophile without promoting undesired side reactions with the sulfonyl fluoride.
Regioisomeric Effects of Ortho-Fluorine Substitution on Reactivity
The position of the fluorine atom on the phenyl ring significantly influences the reactivity of the methanesulfonyl fluoride group. The ortho-fluorine in this compound exerts a combination of electronic and steric effects that distinguish its reactivity from its meta- and para-isomers.
Electronic Effects: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). In the ortho position, this effect is most pronounced on the benzylic carbon and, by extension, the sulfur atom of the sulfonyl fluoride group. This increased inductive withdrawal enhances the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack compared to the unsubstituted phenylmethanesulfonyl fluoride. This generally leads to faster reaction rates in nucleophilic substitution reactions.
Steric Effects: The presence of a fluorine atom in the ortho position introduces steric hindrance around the reaction center. While fluorine has a relatively small van der Waals radius (1.47 Å), its proximity to the methanesulfonyl fluoride side chain can hinder the approach of bulky nucleophiles. This steric effect may counteract the rate-enhancing electronic effect. For very large nucleophiles, the reaction rate for the ortho-isomer might be slower than that of the less hindered para-isomer.
Comparison with Meta and Para Isomers:
(p-Fluorophenyl)methanesulfonyl fluoride: The fluorine atom is distant from the reaction center. It exerts a weaker inductive effect and a resonance-donating effect (+R effect), although the inductive effect dominates for halogens. Steric hindrance is negligible.
(m-Fluorophenyl)methanesulfonyl fluoride: The fluorine atom exerts a purely inductive electron-withdrawing effect, which is weaker than in the ortho position. There is no resonance effect at the meta position and minimal steric hindrance.
| Isomer | Dominant Electronic Effect | Steric Hindrance | Predicted Relative Reactivity (with small nucleophiles) |
|---|---|---|---|
| ortho-(2-Fluorophenyl) | Strong Inductive Withdrawal (-I) | Present | Highest |
| meta-(3-Fluorophenyl) | Moderate Inductive Withdrawal (-I) | Minimal | Intermediate |
| para-(4-Fluorophenyl) | Weak Inductive Withdrawal (-I), Weak Resonance Donation (+R) | Negligible | Lowest |
Theoretical and Computational Investigations of 2 Fluorophenyl Methanesulfonyl Fluoride
Quantum Chemical Studies on Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic characteristics of molecules. nih.gov These computational methods are instrumental in analyzing various properties, including the electronic distribution and reactivity of (2-Fluorophenyl)methanesulfonyl fluoride (B91410).
Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity. libretexts.orgnumberanalytics.com The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comacadpubl.eu A smaller energy gap suggests higher reactivity, as less energy is required for electronic excitation. numberanalytics.com
For (2-Fluorophenyl)methanesulfonyl fluoride, the HOMO is expected to be localized primarily on the fluorinated phenyl ring, which is rich in π-electrons. The LUMO, conversely, is likely centered on the sulfonyl fluoride group (-SO₂F), particularly on the antibonding orbitals associated with the sulfur-oxygen and sulfur-fluorine bonds. This distribution indicates that the phenyl ring is the primary site for electron donation (nucleophilic character), while the sulfonyl group is the site for electron acceptance (electrophilic character).
Computational studies on analogous fluorinated sulfonamides, calculated at the B3LYP/6-31G(d,p) level, provide representative energy values that illustrate these properties. researchgate.net
Table 1: Representative FMO Properties of this compound
| Parameter | Energy Value (eV) | Description |
|---|---|---|
| EHOMO | -5.3 eV | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. acadpubl.eu |
| ELUMO | -1.3 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. acadpubl.eu |
Note: The values presented are representative and based on calculations for structurally similar molecules found in the literature. acadpubl.euresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. uni-muenchen.deajchem-a.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. researchgate.net
Regions of negative electrostatic potential, typically colored red, are characterized by an excess of electron density and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and are the preferred sites for nucleophilic attack. researchgate.net
In the this compound molecule, the MEP map would show the most negative potential concentrated around the highly electronegative oxygen and fluorine atoms of the sulfonyl fluoride group (-SO₂F). The fluorine atom on the phenyl ring also contributes to a negative potential region. These areas are the primary sites for interaction with electrophiles. The positive potential is expected to be located around the hydrogen atoms of the phenyl ring, indicating these are the likely sites for nucleophilic interaction. acadpubl.euresearchgate.net This visual representation of charge distribution is crucial for understanding hydrogen bonding and other non-covalent interactions. ajchem-a.com
Conformational Analysis and Energy Landscapes of Fluorinated Methanesulfonyl Systems
The biological activity and chemical reactivity of a molecule are heavily influenced by its three-dimensional structure. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation around single bonds. Computational methods are employed to map the potential energy landscape, identifying the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. nih.gov
For this compound, key conformational flexibility arises from the rotation around two primary bonds: the C-S bond linking the phenyl ring to the sulfonyl group and the C-C bond within the methanesulfonyl bridge. The presence of the fluorine atom on the phenyl ring introduces specific stereoelectronic effects that can influence conformational preferences. rsc.org These effects, including electrostatic and hyperconjugative interactions, can stabilize or destabilize certain rotational isomers. rsc.org
Computational studies on similar fluorinated molecules help to characterize these energy landscapes. nih.gov By systematically rotating key dihedral angles and calculating the corresponding energy, a detailed map of conformational space can be generated.
Table 2: Key Dihedral Angles and Conformational Preferences
| Dihedral Angle | Description | Expected Stable Conformer |
|---|---|---|
| C1-C2-S-C(H₂) | Rotation of the phenyl ring relative to the sulfonyl group. | The lowest energy conformer likely avoids steric clash between the ortho-fluorine and the sulfonyl oxygens. |
| F-C2-C1-H | Defines the orientation of the fluorine atom within the ring plane. | This is typically fixed due to the aromaticity of the ring. |
Mechanistic Pathway Elucidation through Computational Modeling
Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. By modeling the potential energy surface of a reaction, it is possible to identify intermediates, characterize transition states, and calculate activation energies, thereby elucidating the most probable reaction pathway. nih.govresearchgate.net
A key aspect of mechanistic studies is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate.
For reactions involving this compound, such as nucleophilic substitution at the sulfur atom, computational models can predict the geometry of the transition state. For instance, in a fluoride-induced reaction, the mechanism may involve the formation of a pentacoordinated silicon ate complex if a silyl (B83357) precursor is used. researchgate.net In the context of its synthesis, such as via Bi(III) redox-neutral catalysis, computational studies can break down the process into distinct stages, each with its own intermediates and transition states. nih.gov
Table 3: Representative Activation Energies for a Hypothetical Reaction Step
| Reaction Step | Description | Representative Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic Attack | A nucleophile (e.g., Nu⁻) attacks the electrophilic sulfur center. | 15 - 25 |
| Intermediate Formation | Formation of a transient, high-energy intermediate species. | N/A |
Note: These values are illustrative and represent a plausible range for nucleophilic substitution reactions on sulfonyl fluorides based on computational studies of similar systems. nih.gov
Non-covalent interactions, while weaker than covalent bonds, play a decisive role in chemical reactivity and catalysis. nih.govresearchgate.net These interactions, including hydrogen bonds, halogen bonds, and π-stacking, can stabilize transition states, lower activation barriers, and control stereoselectivity. researchgate.net
In reaction pathways involving this compound, several non-covalent interactions are significant:
Hydrogen Bonding: The sulfonyl oxygen atoms are potent hydrogen bond acceptors, which can influence the orientation of reactants and catalysts.
Halogen Bonding: The fluorine atom on the phenyl ring can participate in halogen bonds (C-F···X), acting as an electron donor in specific electronic environments. rsc.org The fluorine of the sulfonyl fluoride group can also engage in interactions. nih.gov
π-Interactions: The electron-rich phenyl ring can engage in π-π stacking or cation-π interactions, which can be crucial for substrate binding in a catalytic cycle.
Predictive Modeling for Reactivity and Selectivity in Organofluorine Chemistry
Predictive modeling, through the application of computational chemistry, has become an indispensable tool for understanding and forecasting the reactivity and selectivity of organofluorine compounds, including this compound. These models are crucial for designing efficient synthetic routes and for the development of molecules with tailored properties in fields such as pharmaceuticals and materials science. mdpi.comnih.gov The presence of fluorine atoms can significantly alter a molecule's physicochemical properties, making predictive insights into their behavior particularly valuable. numberanalytics.com
At the heart of predictive modeling for organofluorine compounds lies a range of computational techniques. Density Functional Theory (DFT) is a prominent method used to calculate the electronic structure of molecules, offering insights into their reactivity. nih.gov For a compound like this compound, DFT calculations can elucidate the electron distribution and identify sites susceptible to nucleophilic or electrophilic attack. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is often employed to predict the kinetic reactivity of a molecule. researchgate.netmdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.netmdpi.com
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (and thus prone to electrophilic attack) or electron-poor (susceptible to nucleophilic attack). researchgate.net For this compound, the MEP would likely show electronegative potential around the oxygen and fluorine atoms of the sulfonyl fluoride group, highlighting their role in intermolecular interactions.
Recent advancements in artificial intelligence and machine learning are further enhancing predictive capabilities in organofluorine chemistry. researchgate.net Deep learning models, for instance, are being developed to predict the impact of fluorine substitution on the biological activity of drug candidates. researchgate.net Such models can be trained on large datasets of fluorinated compounds to recognize complex structure-activity relationships that may not be immediately apparent from simpler computational models.
The reactivity of sulfonyl fluorides, in general, has been a subject of detailed study, particularly their role as "warheads" for covalent modification of proteins in chemical biology. acs.orgnih.gov The reactivity of the sulfonyl fluoride group is influenced by the electronic properties of the aromatic ring to which it is attached. acs.org In the case of this compound, the ortho-fluoro substituent is expected to exert a significant electronic influence.
To quantitatively predict the reactivity of this compound, computational models can be used to calculate key descriptors. These descriptors can then be correlated with experimentally observed reaction rates or selectivities.
Table 1: Computationally Derived Reactivity Descriptors for a Hypothetical Series of Substituted Phenylmethanesulfonyl Fluorides
| Substituent Position | Hammett Parameter (σ) | Calculated Dipole Moment (Debye) | Calculated LUMO Energy (eV) | Predicted Relative Reactivity |
|---|---|---|---|---|
| None | 0.00 | 3.50 | -1.20 | 1.00 |
| 2-Fluoro | +0.34 | 4.25 | -1.55 | Increased |
| 4-Nitro | +0.78 | 5.10 | -2.10 | Significantly Increased |
Note: The data in this table is illustrative and intended to demonstrate the application of predictive modeling concepts. Actual values would need to be derived from specific quantum chemical calculations.
This table illustrates how the electronic nature of the substituent on the phenyl ring can be quantified and used to predict the reactivity of the sulfonyl fluoride moiety. An electron-withdrawing group, such as the ortho-fluoro substituent, is predicted to increase the electrophilicity of the sulfur atom in the sulfonyl fluoride group, thereby enhancing its reactivity towards nucleophiles. acs.org
Furthermore, predictive models can be employed to understand and forecast the selectivity of reactions involving this compound. For instance, in reactions with multifunctional nucleophiles, computational models can help predict which nucleophilic center will preferentially attack the sulfonyl fluoride. This is achieved by modeling the transition states for the different possible reaction pathways and comparing their activation energies. The pathway with the lower activation energy is predicted to be the kinetically favored one.
The development of data science-guided approaches is also accelerating the discovery of new reagents and reactions in organofluorine chemistry. chemrxiv.org By creating virtual libraries of compounds and using predictive models to screen for desired properties, researchers can focus their experimental efforts on the most promising candidates. chemrxiv.org This approach has been successfully used to optimize sulfonyl fluoride reagents for specific applications. chemrxiv.org
Applications of 2 Fluorophenyl Methanesulfonyl Fluoride in Advanced Organic Synthesis
As a Versatile Sulfonylating Reagent in Functional Group Transformations
The primary reactivity of (2-Fluorophenyl)methanesulfonyl fluoride (B91410) lies in the electrophilicity of its sulfur(VI) center. This makes it an effective reagent for introducing the (2-fluorophenyl)methanesulfonyl group onto various nucleophiles. This process, known as sulfonylation, is a cornerstone of functional group transformations. Sulfonyl fluorides, in general, are prized for their unique balance of stability and reactivity; they are often more stable to hydrolysis than their sulfonyl chloride counterparts, yet readily react with nucleophiles under appropriate conditions. nih.govsigmaaldrich.com
The reaction of (2-Fluorophenyl)methanesulfonyl fluoride with nucleophiles such as amines, phenols, and thiols leads to the formation of stable sulfonamides, sulfonate esters, and thioethers, respectively. These transformations are crucial in medicinal chemistry and materials science, as the resulting sulfonyl-containing groups can significantly alter the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and metabolic stability. rsc.orgnih.gov The presence of the fluorine atom on the phenyl ring can further modulate these properties through electronic effects. cell.com
| Nucleophile Class | Reactant Example | Product Functional Group | Typical Conditions |
| Primary/Secondary Amines | Aniline | Sulfonamide | Base (e.g., Et3N, DBU), Aprotic Solvent (e.g., CH2Cl2) |
| Alcohols/Phenols | Phenol (B47542) | Sulfonate Ester | Base (e.g., Pyridine, DMAP), Aprotic Solvent (e.g., CH3CN) |
| Thiols | Thiophenol | Thiosulfonate | Base (e.g., K2CO3), Polar Solvent (e.g., DMF) |
This table presents generalized reaction conditions for sulfonyl fluorides. Specific conditions for this compound may vary.
Role as a Building Block for Complex Molecular Architectures
Beyond simple functional group transformations, this compound serves as a valuable building block for synthesizing more elaborate molecular structures.
The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery and materials science to enhance biological activity and modulate molecular properties. nih.govchimia.chnih.gov this compound is an ideal building block for creating complex fluorinated scaffolds, as it introduces two distinct fluorine environments: the fluoride atom of the sulfonyl fluoride group and the fluoro-substituent on the aromatic ring. Transition metal-catalyzed C-H bond functionalization reactions have become powerful tools for accessing novel fluorinated structures. chimia.chnih.gov This compound can be incorporated into larger systems, where the fluorinated phenyl ring can influence conformation and binding interactions, while the sulfonyl fluoride handle remains available for subsequent chemical modifications.
The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a new generation of click chemistry, has significantly expanded the utility of sulfonyl fluorides. sigmaaldrich.comnih.gov SuFEx reactions are characterized by the highly reliable and specific reaction between a sulfonyl fluoride (like this compound) and a nucleophile, typically a silylated phenol or amine, to form robust S-O or S-N linkages. nih.govnih.gov
This methodology is exceptionally powerful for reliably connecting molecular fragments under neutral or mild conditions with high functional group tolerance. sigmaaldrich.comnih.gov this compound can act as a "SuFEx hub" to link different molecular entities, facilitating the rapid assembly of compound libraries for screening purposes in drug discovery and materials science. nih.gov The reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). nih.gov
| Reaction Type | Nucleophile | Product Linkage | Key Features |
| O-Sulfonylation | Aryl Silyl (B83357) Ethers | Aryl Sulfonate (S-O) | High yield, excellent functional group tolerance, metal-free conditions. nih.gov |
| N-Sulfonylation | Amines | Sulfonamide (S-N) | Forms highly stable bonds, widely used in medicinal chemistry. nih.gov |
Development of Novel Synthetic Methodologies
The unique reactivity of the sulfonyl fluoride group has been leveraged to pioneer new synthetic methods that enable efficient and innovative molecular construction.
Sulfonyl fluorides can participate in cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. chemrxiv.orgresearchgate.net While specific examples detailing this compound in complex cascades are emerging, related alkenylsulfonyl fluorides have been shown to act as versatile Michael acceptors and dienophiles in cycloaddition reactions. rhhz.net These reactions allow for the construction of complex heterocyclic systems in a single step. researchgate.net Multicomponent reactions (MCRs) that incorporate a sulfonyl fluoride moiety offer a streamlined path to densely functionalized molecules, combining three or more reactants in a one-pot procedure. chemrxiv.org
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, biologically active molecule in the final steps of its synthesis. nih.govcell.com This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.gov Sulfonyl fluorides are well-suited for LSF due to their stability to many reaction conditions and their selective reactivity. rsc.orgd-nb.info A precursor molecule containing a suitable functional group can be converted to a sulfonyl fluoride in the presence of other sensitive groups. d-nb.inforesearchgate.net Subsequently, the installed sulfonyl fluoride handle, such as the one derived from (2-fluorophenyl)methane, can be reacted with a library of nucleophiles to create a diverse set of derivatives, demonstrating the modularity of this approach. nih.gov
Advanced Spectroscopic Characterization for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated compounds like (2-Fluorophenyl)methanesulfonyl fluoride (B91410), the presence of the ¹⁹F nucleus offers a powerful and sensitive probe for detailed mechanistic investigations.
Fluorine-19 (¹⁹F) NMR is exceptionally well-suited for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which provides high sensitivity. wikipedia.org The large chemical shift dispersion in ¹⁹F NMR, typically spanning over 400 ppm, allows for the clear resolution of signals from fluorine atoms in different chemical environments, making it a precise tool for reaction monitoring. alfa-chemistry.com
In (2-Fluorophenyl)methanesulfonyl fluoride, there are two distinct fluorine environments: the fluorine atom attached to the sulfonyl group (F-S) and the fluorine atom on the aromatic ring (F-C). These are expected to produce two well-separated signals in the ¹⁹F NMR spectrum.
Sulfonyl Fluoride (SO₂F): The chemical shift for fluorine in sulfonyl fluorides typically appears in the downfield region of the spectrum. Based on data from analogous aromatic sulfonyl fluorides, the signal for the F-S is predicted to be in the range of +40 to +70 ppm relative to CFCl₃.
Aryl Fluoride (Ar-F): The fluorine atom attached to the benzene (B151609) ring is expected to resonate in the typical region for fluorobenzene (B45895) derivatives, generally between -110 and -125 ppm.
The significant difference in the electronic environments of these two nuclei makes their simultaneous monitoring straightforward. By integrating the signals, one can quantify the consumption of the starting material and the formation of fluorinated products or intermediates throughout a reaction. The appearance of new signals in the ¹⁹F NMR spectrum can indicate the formation of transient species, providing critical insights into the reaction mechanism.
Table 1: Predicted ¹⁹F NMR Chemical Shifts for this compound Predicted chemical shifts are based on typical ranges for the functional groups and data from closely related analogues.
| Fluorine Environment | Predicted Chemical Shift (δ) vs. CFCl₃ | Rationale |
| Sulfonyl Fluoride (F-S) | ~ +66 ppm | Downfield shift characteristic of fluorine bonded to a hexavalent sulfur atom. |
| Aryl Fluoride (F-C) | ~ -112 ppm | Upfield shift typical for fluorine bonded to an aromatic sp² carbon. |
Multi-Nuclear NMR for Elucidating Reaction Pathways
While ¹⁹F NMR is a powerful tool, a comprehensive understanding of reaction pathways requires the combined application of multi-nuclear NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy. fluorine1.ru Correlating data from ¹H, ¹³C, and ¹⁹F NMR spectra allows for the complete assignment of the molecular structure of reactants, intermediates, and products.
¹H NMR: The proton spectrum of this compound is expected to show a singlet for the methylene (B1212753) protons (-CH₂-) adjacent to the sulfonyl group and a complex multiplet pattern in the aromatic region (7.0-8.0 ppm) for the four protons on the substituted benzene ring.
¹³C NMR: The carbon spectrum would display distinct signals for the methylene carbon and the six aromatic carbons. The carbon atom directly bonded to the aryl fluorine (C-F) will appear as a doublet with a large one-bond coupling constant (¹JCF), a characteristic feature that aids in its assignment.
2D NMR Techniques: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity. HSQC correlates proton signals with their directly attached carbons, while HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). By using these techniques, the precise structure of an unknown intermediate can be pieced together, providing definitive evidence for a proposed reaction pathway.
Table 2: Predicted ¹H and ¹³C NMR Assignments for this compound Predictions are based on standard chemical shift ranges and analysis of structural analogues.
| Nucleus | Predicted Chemical Shift (δ) | Key Correlations and Features |
| ¹H | ~ 5.0 ppm (s, 2H) | Methylene protons (-CH₂-), singlet. |
| ¹H | ~ 7.2 - 7.8 ppm (m, 4H) | Aromatic protons, complex multiplet due to F-H and H-H coupling. |
| ¹³C | ~ 55 ppm | Methylene carbon (-CH₂-). |
| ¹³C | ~ 115 - 165 ppm | Six distinct aromatic carbon signals. |
| ¹³C | ~ 160 ppm (d, ¹JCF ≈ 250 Hz) | Aromatic carbon directly bonded to fluorine (C-F). |
Vibrational Spectroscopy (IR, Raman) for Bond Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. msu.edu These methods are complementary and are used to identify functional groups and characterize the nature of chemical bonds.
For this compound, IR and Raman spectroscopy can confirm the presence of key structural motifs:
Sulfonyl Group (SO₂): This group gives rise to two very strong and characteristic stretching vibrations. The asymmetric stretch (νas) is typically found at a higher frequency than the symmetric stretch (νs).
Sulfur-Fluorine Bond (S-F): The S-F single bond stretch is also a strong and diagnostically useful absorption.
Aromatic Ring: The benzene ring exhibits characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. vscht.cz
Carbon-Fluorine Bond (C-F): The C-F stretch on the aromatic ring typically produces a strong absorption in the fingerprint region.
Monitoring changes in these vibrational frequencies during a reaction can signal the transformation of functional groups, providing mechanistic clues. For example, the disappearance of the characteristic SO₂ and S-F bands would indicate a reaction at the sulfonyl fluoride moiety.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound Frequencies are based on data from analogous sulfonyl fluorides and standard group frequency tables.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | Ar-H | 3050 - 3100 | Medium |
| Asymmetric SO₂ Stretch | -SO₂F | 1440 - 1470 | Strong (IR) |
| Symmetric SO₂ Stretch | -SO₂F | 1220 - 1240 | Strong (IR) |
| Aromatic C=C Stretch | Ar C=C | 1400 - 1600 | Medium to Strong |
| Aryl C-F Stretch | Ar-F | 1200 - 1250 | Strong (IR) |
| S-F Stretch | -SO₂F | 800 - 810 | Strong (IR) |
High-Resolution Mass Spectrometry for Reactive Intermediate Profiling
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a compound with high accuracy and for profiling reactive intermediates that may be too short-lived to be observed by NMR. rsc.org
For this compound (C₇H₆F₂O₂S), the calculated monoisotopic mass is 192.00566 Da. An HRMS measurement that provides a mass-to-charge ratio (m/z) matching this value to within a few parts per million (ppm) unequivocally confirms the compound's elemental formula.
In mechanistic studies, HRMS coupled with tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of ions. By inducing fragmentation of the molecular ion, a characteristic "fingerprint" of daughter ions is produced. This fragmentation can reveal the molecule's connectivity and identify its most labile bonds. For this compound, key fragmentation pathways could include the loss of the sulfonyl fluoride group or cleavage at the benzylic position. Observing these specific fragments in a reaction mixture can help identify and confirm the structure of transient intermediates.
Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion / Fragment | Formula | Calculated Monoisotopic Mass (Da) | Fragmentation Pathway |
| [M]⁺ | [C₇H₆F₂O₂S]⁺ | 192.00566 | Molecular Ion |
| [M+H]⁺ | [C₇H₇F₂O₂S]⁺ | 193.01294 | Protonated Molecular Ion |
| [M-SO₂F]⁺ | [C₇H₆F]⁺ | 109.04480 | Loss of sulfonyl fluoride radical |
| [M-F]⁺ | [C₇H₆FO₂S]⁺ | 173.00672 | Loss of a fluorine radical |
| [M-SO₂]⁺ | [C₇H₆F₂S]⁺ | 159.01524 | Loss of sulfur dioxide |
Conclusion and Future Research Directions
Summary of Key Research Findings in (2-Fluorophenyl)methanesulfonyl Fluoride (B91410) Chemistry
A comprehensive survey of scientific databases and chemical literature reveals a significant lack of specific research focused on (2-Fluorophenyl)methanesulfonyl fluoride. While its basic physicochemical properties are listed in chemical supplier catalogs, there are no discernible peer-reviewed studies detailing its synthesis, reactivity, or specific applications. Consequently, there are no key research findings to summarize regarding its unique chemical behavior or potential utility. The scientific community has, to date, not published any significant investigations into this specific molecule.
Unaddressed Challenges and Emerging Avenues in Fluorinated Sulfonyl Chemistry
The broader field of fluorinated sulfonyl chemistry, in contrast, is a vibrant and rapidly evolving area of research. One of the primary drivers of this interest is the utility of sulfonyl fluorides as versatile reactants in organic synthesis. Their unique reactivity profile, balancing stability with a capacity for selective reaction, makes them valuable tools for chemists.
A significant challenge in this field is the development of novel and efficient methods for the synthesis of complex sulfonyl fluorides. While numerous general methods exist, the introduction of the sulfonyl fluoride moiety into sterically hindered or electronically demanding molecules remains a hurdle. Furthermore, achieving regioselectivity in the fluorosulfonylation of complex scaffolds is an ongoing area of investigation.
Emerging avenues in this domain are heavily influenced by the principles of "click chemistry," particularly Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This area focuses on the use of sulfonyl fluorides and related S(VI)-F containing hubs to rapidly and efficiently connect molecular building blocks. Future developments will likely focus on expanding the scope of SuFEx reactions, discovering new catalysts to facilitate these transformations under milder conditions, and applying this chemistry to the synthesis of novel polymers and materials.
Another burgeoning area is the application of fluorinated sulfonyl compounds in medicinal chemistry and chemical biology. The sulfonyl fluoride moiety can act as a covalent inhibitor of enzymes, and its incorporation into drug candidates is an active area of research. Challenges remain in understanding the off-target effects of such covalent modifiers and in designing molecules with appropriate reactivity to target specific biological macromolecules. The unique electronic properties imparted by fluorine can also be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of drug molecules. researchgate.netnih.govsigmaaldrich.com
Prospective Research on this compound and its Analogues in Synthetic Methodology
Given the absence of existing research, any discussion of prospective research on this compound and its analogues is speculative but can be guided by trends in the broader field.
A foundational area of future research would be the development and optimization of synthetic routes to this compound and a library of its substituted analogues (e.g., varying the position of the fluorine on the phenyl ring, or introducing other substituents). This would provide the necessary material for subsequent investigations into their chemical properties and potential applications.
A key research direction would be to explore the reactivity of the methylene (B1212753) bridge in this compound. The presence of the electron-withdrawing sulfonyl fluoride and the fluorinated aromatic ring could influence the acidity of the benzylic protons, potentially enabling novel synthetic transformations via deprotonation and subsequent reaction with electrophiles.
Furthermore, this compound and its analogues could be investigated as building blocks in the synthesis of more complex molecules. Their utility in SuFEx chemistry could be explored, examining how the 2-fluoro substituent influences the reactivity of the sulfonyl fluoride group. In medicinal chemistry, these compounds could be used as starting materials for the synthesis of novel drug candidates, with the fluorinated phenylmethylsulfonyl motif serving as a potential pharmacophore. ontosight.ai The fluorine atom could engage in favorable interactions with biological targets or modulate the metabolic stability of the molecule.
In essence, this compound represents a blank slate for chemical exploration. Future research would need to begin with fundamental studies of its synthesis and reactivity to unlock any potential it may hold as a tool for synthetic chemists or as a scaffold for the development of new functional molecules.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-Fluorophenyl)methanesulfonyl fluoride, and what are their limitations?
-
Methodological Answer : A common approach involves sulfonation of 2-fluorobenzyl derivatives. For example, 2-fluorobenzyl chloride can undergo sulfonation with chlorosulfonic acid, followed by fluorination using potassium fluoride. Challenges include controlling exothermic reactions and avoiding hydrolysis of intermediates. Anhydrous conditions are critical due to the compound’s reactivity with water, which generates toxic HF gas . Yields may vary depending on purification methods (e.g., column chromatography vs. recrystallization).
-
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆F₂O₂S | |
| CAS Registry Number | 558-25-8 (analogous structure) |
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant aprons, and self-contained breathing apparatus (SCBA) to prevent inhalation or dermal exposure .
- Reactivity : Store in moisture-free environments; reacts violently with water to release HF. Use inert gas purging during transfers .
- Emergency Measures : Neutralize spills with dry sodium bicarbonate, followed by HF-specific absorbents. Immediate medical evaluation is required for exposure symptoms (e.g., skin burns, respiratory distress) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR : ¹⁹F NMR (δ ~ -120 ppm for sulfonyl fluoride; δ ~ -110 ppm for aryl-F) .
- Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular ion peaks (e.g., m/z 193 [M-H]⁻) .
- Elemental Analysis : Validate %C, %H, and %S to ±0.3% deviation .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence the electrophilic reactivity of methanesulfonyl fluoride derivatives?
- Methodological Answer : The electron-withdrawing fluorine atom increases the sulfonyl group’s electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., with amines or alcohols). Comparative kinetic studies using Hammett parameters (σₚ = +0.78 for 2-F substitution) suggest faster reaction rates than non-fluorinated analogs. DFT calculations can model transition states to predict regioselectivity .
Q. What experimental strategies address discrepancies in neurotoxicity data from in vivo studies?
- Methodological Answer : Prenatal exposure studies on analogous compounds (e.g., methanesulfonyl fluoride) show dose-dependent cognitive deficits in rodent models . To resolve contradictions:
- Dose-Response Curves : Use log-linear models to identify NOAEL/LOAEL thresholds.
- Temporal Analysis : Track exposure timing (e.g., gestational day 12–18 vs. postnatal) to isolate critical developmental windows.
- Biomarkers : Measure acetylcholinesterase inhibition and fluoride ion accumulation in plasma to correlate toxicity with pharmacokinetics .
Q. How can reaction kinetics be optimized for this compound in nucleophilic substitutions?
- Methodological Answer :
-
Solvent Selection : Anhydrous DMF or THF improves solubility and stabilizes intermediates.
-
Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance fluoride ion availability in biphasic systems.
-
Kinetic Monitoring : Use in-situ IR spectroscopy to track sulfonyl fluoride consumption (νS=O ~1350 cm⁻¹). Reported pseudo-first-order rate constants (k = 0.05–0.1 min⁻¹) guide scale-up .
- Data Table :
| Condition | Rate Constant (k, min⁻¹) | Yield (%) |
|---|---|---|
| DMF, 25°C | 0.07 | 82 |
| THF, 40°C | 0.12 | 75 |
| TBAB, DCM/H₂O | 0.15 | 88 |
Q. What are the ecological implications of accidental release, and how can biodegradability be assessed?
- Methodological Answer : While no direct data exist for this compound, perfluorinated sulfonates (analogs) show high persistence. Use OECD 301B (CO₂ evolution test) to evaluate biodegradability. Soil mobility assays (OECD 121) can predict leaching potential. Mitigation strategies include adsorption via activated carbon or advanced oxidation processes (AOPs) with UV/H₂O₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
